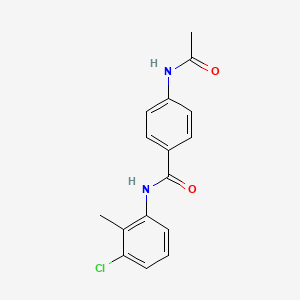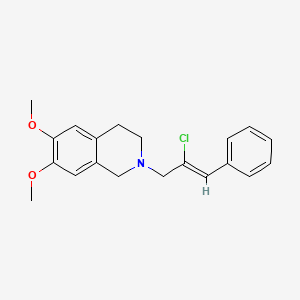![molecular formula C16H18N2O3 B5620195 ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5620195.png)
ethyl 4-{3-[(hydroxyimino)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves multistep reactions, including intramolecular cycloaddition, which leads to complex structures exhibiting unique chemical behaviors. For instance, the intramolecular cycloaddition of (E)-ethyl 4-(4-bromo-2-formylphenoxy)but-2-enoate and methyl 2-amino-2-phenylacetate results in compounds with distinct pyrrolidine and dihydropyran rings, showcasing the versatility of pyrrole synthesis techniques (He, 2010).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by their crystallographic parameters, such as bond angles and lengths, which are crucial for understanding their chemical reactivity and interactions. For example, studies using single-crystal X-ray crystallography reveal detailed structural information, including the presence of intramolecular hydrogen bonds and the crystal packing influenced by weak intermolecular interactions (Manolov, B. Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. These reactions include oxidation, reduction, and cycloaddition, each affecting the compound's functional groups and overall reactivity. The synthesis of potential metabolites showcases the adaptability of pyrrole compounds to chemical modifications, leading to the creation of new compounds with varied chemical properties (Sunthankar et al., 1993).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and crystalline structure, are integral to their application in chemical synthesis and material science. Crystallographic studies provide insights into the molecular conformations and packing within the crystal lattice, which are essential for predicting the stability and solubility of these compounds (Silva et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their utilization in synthetic chemistry. Research into the synthesis and characterization of these compounds highlights their potential as intermediates in the formation of more complex molecules, offering a broad spectrum of chemical functionalities (Dawadi & Lugtenburg, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[3-(hydroxyiminomethyl)-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-4-21-16(19)13-5-7-15(8-6-13)18-11(2)9-14(10-17-20)12(18)3/h5-10,20H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERMLJLHYKCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B5620117.png)
![2-(2-methoxyethyl)-9-[(1-methyl-1H-indol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620128.png)
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5620129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpropanamide](/img/structure/B5620133.png)
![({5-[1-(1,3-benzothiazol-6-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5620141.png)
![5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid](/img/structure/B5620153.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5620161.png)
![2-ethyl-9-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620170.png)

![(3S*,4S*)-4-propyl-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5620177.png)

![2-(2-methoxyethyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620209.png)
![N-(1,3-benzothiazol-2-ylmethyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5620217.png)